molecular formula C17H27N3O3S B11437151 N1,N1-diethyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide

N1,N1-diethyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B11437151
M. Wt: 353.5 g/mol
InChI Key: AHKGMUOPTDNDSD-UHFFFAOYSA-N
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Description

N,N-DIETHYL-N’-[1-(MORPHOLIN-4-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE is a complex organic compound that features a morpholine ring, a thiophene ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N’-[1-(MORPHOLIN-4-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: This can be achieved by reacting diethanolamine with sulfuric acid under reflux conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Coupling of the Rings: The morpholine and thiophene rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Ethanediamide Backbone: The final step involves the reaction of the coupled product with ethylenediamine under controlled conditions to form the ethanediamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-N’-[1-(MORPHOLIN-4-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Alcohols or amines depending on the specific functional groups reduced.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N,N-DIETHYL-N’-[1-(MORPHOLIN-4-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N’-[1-(MORPHOLIN-4-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, while the thiophene ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)

Uniqueness

N,N-DIETHYL-N’-[1-(MORPHOLIN-4-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE is unique due to its combination of a morpholine ring and a thiophene ring within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that may only contain one of these functional groups.

Properties

Molecular Formula

C17H27N3O3S

Molecular Weight

353.5 g/mol

IUPAC Name

N',N'-diethyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide

InChI

InChI=1S/C17H27N3O3S/c1-4-19(5-2)17(22)16(21)18-13(3)15(14-7-6-12-24-14)20-8-10-23-11-9-20/h6-7,12-13,15H,4-5,8-11H2,1-3H3,(H,18,21)

InChI Key

AHKGMUOPTDNDSD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)NC(C)C(C1=CC=CS1)N2CCOCC2

Origin of Product

United States

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